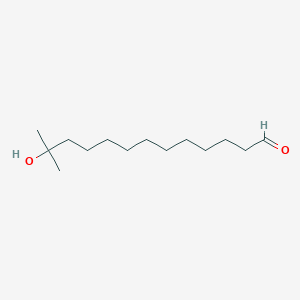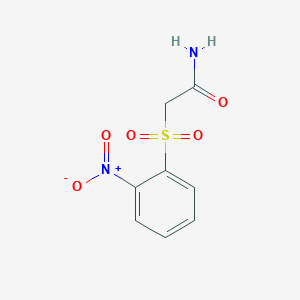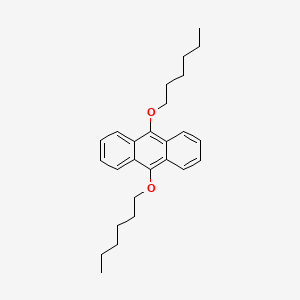
9,10-Bis(hexyloxy)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(hexyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their photophysical properties. This specific compound is characterized by the presence of hexyloxy groups at the 9 and 10 positions of the anthracene core, which significantly alters its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(hexyloxy)anthracene typically involves the reaction of anthracene with hexyloxy substituents. One common method is the Suzuki cross-coupling polymerization, where 9,10-dibromoanthracene reacts with hexyloxyboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Suzuki coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Bis(hexyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Applications De Recherche Scientifique
9,10-Bis(hexyloxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Its derivatives are studied for their potential use in bioimaging due to their fluorescent properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy.
Mécanisme D'action
The mechanism by which 9,10-Bis(hexyloxy)anthracene exerts its effects is primarily through its photophysical properties. The hexyloxy groups enhance the solubility and processability of the compound, making it suitable for various applications. The compound’s fluorescence is due to the π-conjugated system of the anthracene core, which allows for efficient light absorption and emission .
Comparaison Avec Des Composés Similaires
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison:
- 9,10-Bis(hexyloxy)anthracene is unique due to its hexyloxy substituents, which enhance its solubility and processability compared to other anthracene derivatives.
- 9,10-Bis(phenylethynyl)anthracene is known for its strong fluorescence and is used in lightsticks and OLEDs .
- 9,10-Dimethylanthracene has a higher fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems .
- 9,10-Diphenylanthracene is a benchmark annihilator in upconversion systems and has been extensively studied for its photophysical properties .
Propriétés
Numéro CAS |
90178-19-1 |
|---|---|
Formule moléculaire |
C26H34O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
9,10-dihexoxyanthracene |
InChI |
InChI=1S/C26H34O2/c1-3-5-7-13-19-27-25-21-15-9-11-17-23(21)26(28-20-14-8-6-4-2)24-18-12-10-16-22(24)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 |
Clé InChI |
LWRCGYDAUMSFSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


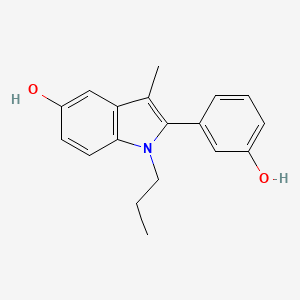

![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)


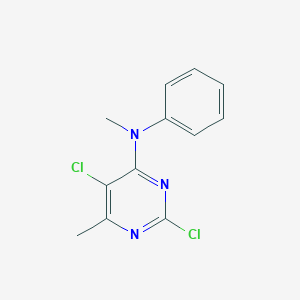

![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
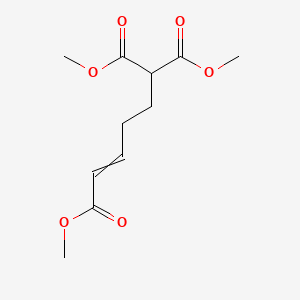
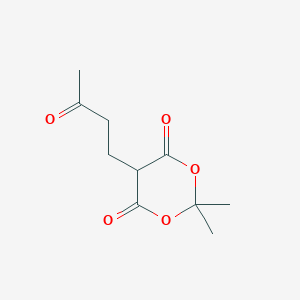
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
